molecular formula C6H8ClNS B13528735 (1S)-1-(5-chlorothiophen-3-yl)ethan-1-amine

(1S)-1-(5-chlorothiophen-3-yl)ethan-1-amine

Katalognummer: B13528735
Molekulargewicht: 161.65 g/mol
InChI-Schlüssel: SAQCVDJQOQOHIT-BYPYZUCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S)-1-(5-chlorothiophen-3-yl)ethan-1-amine is an organic compound that features a thiophene ring substituted with a chlorine atom and an amine group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(5-chlorothiophen-3-yl)ethan-1-amine typically involves the following steps:

    Halogenation: Thiophene is chlorinated to introduce the chlorine atom at the 5-position.

    Amination: The chlorinated thiophene undergoes a reaction with an appropriate amine source to introduce the amine group at the ethan-1-amine position.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the thiophene ring or the amine group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological systems.

    Medicine: Investigating its potential as a pharmaceutical agent.

    Industry: Use in the production of materials with specific properties.

Wirkmechanismus

The mechanism of action of (1S)-1-(5-chlorothiophen-3-yl)ethan-1-amine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to a biological response. The pathways involved would be specific to the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1S)-1-(5-bromothiophen-3-yl)ethan-1-amine: Similar structure with a bromine atom instead of chlorine.

    (1S)-1-(5-fluorothiophen-3-yl)ethan-1-amine: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

(1S)-1-(5-chlorothiophen-3-yl)ethan-1-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions compared to its bromine or fluorine analogs.

Eigenschaften

Molekularformel

C6H8ClNS

Molekulargewicht

161.65 g/mol

IUPAC-Name

(1S)-1-(5-chlorothiophen-3-yl)ethanamine

InChI

InChI=1S/C6H8ClNS/c1-4(8)5-2-6(7)9-3-5/h2-4H,8H2,1H3/t4-/m0/s1

InChI-Schlüssel

SAQCVDJQOQOHIT-BYPYZUCNSA-N

Isomerische SMILES

C[C@@H](C1=CSC(=C1)Cl)N

Kanonische SMILES

CC(C1=CSC(=C1)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.